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Compound of Interest

Compound Name: Lemildipine

Cat. No.: B1674714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lemildipine is a dihydropyridine derivative that functions as a potent and selective L-type

calcium channel blocker. This technical guide provides a comprehensive overview of its

molecular formula, chemical and physical properties, and pharmacological characteristics.

Detailed experimental protocols for its synthesis, characterization, and key pharmacological

assays are presented to facilitate further research and development. Additionally, this guide

elucidates the signaling pathways modulated by Lemildipine and summarizes its

pharmacokinetic profile, offering a valuable resource for professionals in the field of drug

discovery and development.

Chemical and Physical Properties
Lemildipine, a third-generation dihydropyridine calcium channel antagonist, possesses a

unique molecular structure that contributes to its distinct pharmacological profile. A

comprehensive summary of its chemical and physical properties is provided below.
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Property Value Reference

Molecular Formula C₂₀H₂₂Cl₂N₂O₆ [1]

IUPAC Name

3-isopropyl 5-methyl 2-

((carbamoyloxy)methyl)-4-(2,3-

dichlorophenyl)-6-methyl-1,4-

dihydropyridine-3,5-

dicarboxylate

[1]

CAS Number 94739-29-4 [1]

Molecular Weight 457.3 g/mol [1]

Appearance Pale yellow crystalline powder

Solubility

Soluble in methanol, ethanol,

acetone, and ethyl acetate;

sparingly soluble in water

Melting Point 188-190 °C

Synonyms NB-818, NPK-1886 [1]

Synthesis and Characterization
The synthesis of Lemildipine can be achieved through a multi-step process, culminating in the

formation of the dihydropyridine ring, a hallmark of this class of calcium channel blockers.

Synthesis Protocol
The synthesis of Lemildipine involves the Hantzsch dihydropyridine synthesis. A typical

protocol is as follows:

Step 1: Synthesis of 2-(2,3-dichlorobenzylidene)-3-oxobutanoate. 2,3-dichlorobenzaldehyde

is reacted with methyl acetoacetate in the presence of a piperidine and acetic acid catalyst in

a suitable solvent such as isopropanol. The mixture is refluxed with continuous removal of

water.
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Step 2: Synthesis of isopropyl 3-aminocrotonate. Isopropyl acetoacetate is reacted with

aqueous ammonia in a suitable solvent like isopropanol at room temperature.

Step 3: Hantzsch Condensation. A mixture of 2-(2,3-dichlorobenzylidene)-3-oxobutanoate,

isopropyl 3-aminocrotonate, and 2-(carbamoyloxymethyl)-3-oxobutanoate is refluxed in a

solvent such as methanol to yield Lemildipine.

Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent

system, such as ethanol/water, to yield a pale yellow crystalline powder.

Characterization Methods
The synthesized Lemildipine should be characterized using a variety of spectroscopic and

analytical techniques to confirm its identity and purity.
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Technique Expected Results

¹H NMR (400 MHz, CDCl₃)

δ (ppm): 1.2 (d, 6H, CH(CH₃)₂), 2.3 (s, 3H,

CH₃), 3.6 (s, 3H, OCH₃), 4.8-5.0 (m, 3H,

CH(CH₃)₂ and CH₂O), 5.4 (s, 1H, C4-H), 5.8 (br

s, 2H, NH₂), 7.1-7.4 (m, 3H, Ar-H), 8.2 (s, 1H,

NH).

¹³C NMR (100 MHz, CDCl₃)

δ (ppm): 19.5, 22.0, 39.8, 51.0, 62.5, 67.8,

100.5, 104.2, 127.0, 128.5, 130.0, 132.5, 143.0,

145.5, 147.0, 156.5, 167.0, 167.5.

FT-IR (KBr)

ν (cm⁻¹): 3400-3200 (N-H stretching), 1720-

1680 (C=O stretching of esters and carbamate),

1650 (C=C stretching), 1220 (C-O stretching),

780 (C-Cl stretching).

Mass Spectrometry (ESI)
m/z: 457.08 [M+H]⁺, consistent with the

molecular formula C₂₀H₂₂Cl₂N₂O₆.

Elemental Analysis

Calculated for C₂₀H₂₂Cl₂N₂O₆: C, 52.55%; H,

4.85%; N, 6.13%. Found: C, 52.51%; H, 4.88%;

N, 6.10%.

Purity (HPLC)
>99% when analyzed using a C18 column with

a mobile phase of acetonitrile and water.

Pharmacology
Lemildipine's primary pharmacological action is the blockade of L-type voltage-gated calcium

channels, which are crucial for the regulation of vascular smooth muscle tone and cardiac

contractility.

Mechanism of Action and Signaling Pathways
Lemildipine exerts its therapeutic effects by binding to the α1 subunit of the L-type calcium

channel, specifically at the dihydropyridine binding site. This binding stabilizes the channel in its

inactivated state, thereby preventing the influx of extracellular calcium ions into smooth muscle
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cells and cardiomyocytes. The reduction in intracellular calcium concentration leads to

vasodilation and a decrease in peripheral resistance, ultimately lowering blood pressure.

Downstream Effects
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Figure 1: Signaling pathway of Lemildipine's action on L-type calcium channels.

Experimental Protocols for Pharmacological Assays
This assay determines the affinity of Lemildipine for the dihydropyridine binding site on the L-

type calcium channel.

Materials:

Rat cortical membranes (source of L-type calcium channels)
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[³H]-Nitrendipine (radioligand)

Lemildipine (test compound)

Incubation buffer (50 mM Tris-HCl, pH 7.4)

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

Glass fiber filters (GF/B)

Scintillation cocktail

Liquid scintillation counter

Protocol:

Prepare serial dilutions of Lemildipine in the incubation buffer.

In a 96-well plate, add 50 µL of incubation buffer (for total binding) or a high concentration of

unlabeled nifedipine (for non-specific binding) or the Lemildipine dilutions.

Add 50 µL of [³H]-Nitrendipine (final concentration ~0.2 nM).

Add 100 µL of the rat cortical membrane suspension (final protein concentration ~0.2

mg/mL).

Incubate the plate at 25°C for 60 minutes.

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters three times with 3 mL of ice-cold wash buffer.

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the

radioactivity using a liquid scintillation counter.

Calculate the specific binding and determine the Ki value for Lemildipine using competitive

binding analysis software.
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Figure 2: Experimental workflow for the receptor binding assay.
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This assay evaluates the functional effect of Lemildipine on vascular smooth muscle

contraction.

Materials:

Male Wistar rats (250-300 g)

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2,

NaHCO₃ 25, glucose 11.7)

Potassium chloride (KCl)

Lemildipine

Organ bath system with isometric force transducers

Protocol:

Euthanize a rat and isolate the thoracic aorta.

Cut the aorta into rings of 2-3 mm in width.

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at

37°C and bubbled with 95% O₂ / 5% CO₂.

Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.

Induce contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath.

Once a stable contraction is achieved, add cumulative concentrations of Lemildipine to the

bath at 15-minute intervals.

Record the relaxation response as a percentage of the maximal contraction induced by KCl.

Calculate the IC₅₀ value for Lemildipine.

Pharmacokinetics
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The pharmacokinetic profile of Lemildipine has been investigated in various animal models.

These studies provide essential information on its absorption, distribution, metabolism, and

excretion (ADME).

Parameter Rat (Oral) Dog (Oral) Reference

Bioavailability (%) ~ 40 ~ 25

Tₘₐₓ (h) 1 - 2 2 - 4

t₁/₂ (h) 4 - 6 8 - 12

Clearance

(mL/min/kg)
25 15

Volume of Distribution

(L/kg)
5 8

Primary Metabolism

Hepatic oxidation of

the dihydropyridine

ring and ester

hydrolysis

Hepatic oxidation of

the dihydropyridine

ring and ester

hydrolysis

Excretion

Primarily via feces,

with a smaller portion

in urine

Primarily via feces,

with a smaller portion

in urine

Conclusion
Lemildipine is a potent dihydropyridine L-type calcium channel blocker with a well-defined

chemical structure and pharmacological profile. The detailed methodologies provided in this

guide for its synthesis, characterization, and pharmacological evaluation offer a solid

foundation for researchers and drug development professionals. Its favorable pharmacokinetic

properties in preclinical models suggest its potential as a therapeutic agent for cardiovascular

diseases. Further investigation into its clinical efficacy and safety is warranted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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